BMS-986187 is a positive allosteric modulator (PAM) primarily recognized for its interaction with opioid receptors. Initially identified as a selective PAM for the δ-opioid receptor (DOR) [, , ], subsequent research has revealed its ability to effectively modulate μ-opioid receptors (MOR) and κ-opioid receptors (KOR) as well [, ]. This broader interaction profile positions BMS-986187 as a valuable tool for investigating the complexities of opioid receptor signaling and exploring potential therapeutic applications related to pain management, gastrointestinal disorders, and depression [, , , , , ].
The synthesis of 3,3,6,6-tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves several key steps and reagents:
The synthesis can be monitored using techniques such as thin-layer chromatography and characterized using spectroscopic methods including NMR and IR spectroscopy.
The molecular structure of 3,3,6,6-tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione features a xanthene core with multiple substituents that contribute to its unique properties:
The compound's crystal structure has been analyzed using X-ray diffraction techniques which provide insights into bond lengths and angles critical for understanding its reactivity and interaction with biological targets.
The chemical reactions involving this compound primarily include:
While specific reaction pathways for BMS-986187 are less documented compared to simpler compounds due to its complexity and specificity in action mechanisms.
The mechanism of action for 3,3,6,6-tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is centered around its role as a positive allosteric modulator of the delta-opioid receptor:
Upon activation of the delta-opioid receptor by BMS-986187:
The primary applications of 3,3,6,6-tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione are in pharmacology:
Ongoing research aims to explore further therapeutic potentials and optimize its pharmacokinetic profiles for enhanced efficacy and safety in clinical settings.
This comprehensive overview highlights the significance of 3,3,6,6-tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione within medicinal chemistry and pharmacology.
The synthesis of 3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione relies on sequential condensation and cyclization reactions. A validated route begins with:
Table 1: Key Intermediates in the Synthetic Pathway
Step | Intermediate | Function | Typical Yield |
---|---|---|---|
1 | 4-((2-methylbenzyl)oxy)benzaldehyde | Electrophile for Knoevenagel | 85% |
2 | (E)-2-((4-((2-methylbenzyl)oxy)benzylidene)-5,5-dimethylcyclohexane-1,3-dione | Michael acceptor | 78% |
3 | Target xanthene-dione | Cyclized product | 72% |
Cyclization efficiency hinges on catalyst selection:
The 2-methylbenzyloxy group tolerates these conditions without cleavage, as confirmed by HPLC-UV (>98% purity) and ¹H-NMR (absence of 4-hydroxybenzaldehyde peaks) .
Solvent polarity and temperature dictate regioselectivity during the cyclization:
Table 2: Solvent Impact on Cyclization Efficiency
Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|
Xylene | 140 | 3 | 82 | <5% |
Ethanol | 78 | 8 | 65 | 15–20% |
THF (microwave) | 70 | 1.5 | 78 | <3% |
Water* | 100 | 12 | 40 | 30% |
*With surfactant (CTAB) [6]
Sustainable synthesis focuses on:
These methods lower the E-factor (environmental impact metric) from 15 (conventional) to <5 .
Solution-Phase Synthesis
Solid-Phase Synthesis
Table 3: Solid-Phase vs. Solution-Phase Performance
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Yield | 70–75% | 60–65% |
Purity (HPLC) | >98% | >90% |
Scalability | Kilogram scale | Milligram scale |
Purification | Column chromatography | Filtration/washes |
Best use case | Bulk manufacturing | High-throughput screening |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7